Crystalline Polymorphic Definition Enables Reproducible Solid‑State Properties
A crystalline polymorph A of the hydrate of the Ca salt of the compound of formula I is characterized by a unique X‑ray powder diffraction pattern [1]. When the target compound Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate is crystallized under the conditions described in US 12037305, the resulting hydrate exhibits peaks at 2θ = 5.91°, 9.64°, 16.78°, 17.81°, 19.81°, and 25.41° (±0.2°), with a molar ratio of compound : Ca : water of 2±0.3 : 1 : 2 [1]. No such defined crystalline hydrate form is reported for calcium methioninate, calcium glycinate, or calcium gluconate.
| Evidence Dimension | Crystalline phase identity (polymorph A hydrate) |
|---|---|
| Target Compound Data | XRPD peaks at 2θ = 5.91°, 9.64°, 16.78°, 17.81°, 19.81°, 25.41°; molar ratio compound:Ca:water = 2 : 1 : 2 |
| Comparator Or Baseline | Calcium methioninate, calcium glycinate, calcium gluconate: no defined crystalline hydrate polymorph reported in patents or pharmacopoeias |
| Quantified Difference | Defined polymorph vs. undefined solid state; unique hydrate stoichiometry |
| Conditions | Crystallization from aqueous solution as per US 12037305 |
Why This Matters
Polymorph control is critical for reproducible dissolution rate, stability, and downstream processability in feed premixes or pharmaceutical intermediates.
- [1] United States Patent US12037305B2. Crystalline polymorph A of a hydrate of the Ca salt of a compound according to formula I. July 16, 2024. View Source
